N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE
CAS No.: 1215314-06-9
Cat. No.: VC5156256
Molecular Formula: C19H19ClN4OS2
Molecular Weight: 418.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215314-06-9 |
|---|---|
| Molecular Formula | C19H19ClN4OS2 |
| Molecular Weight | 418.96 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C19H18N4OS2.ClH/c1-22(2)11-12-23(19-21-14-8-4-6-10-16(14)26-19)18(24)17-20-13-7-3-5-9-15(13)25-17;/h3-10H,11-12H2,1-2H3;1H |
| Standard InChI Key | YTJWGZAFGPXSJC-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=NC4=CC=CC=C4S3.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride. Its molecular formula is C₁₉H₁₈ClN₅OS₂, with a molecular weight of 456.0 g/mol . The hydrochloride salt form enhances its solubility in aqueous environments, a critical factor for bioavailability in pharmacological contexts.
Table 1: Key Chemical Identifiers
Structural Features
The molecule comprises two benzothiazole rings: one serves as the carboxamide backbone, while the other acts as a substituent. The dimethylaminoethyl group introduces basicity, facilitating interactions with biological targets. X-ray crystallography and computational modeling reveal a planar benzothiazole core with intramolecular hydrogen bonding between the amide carbonyl and the secondary amine .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, as outlined in recent patents and peer-reviewed studies :
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Formation of the Benzothiazole Core:
The Hoesch reaction between resorcinol and heteroaryl acetonitriles yields α-(benzo)thiazolyl acetophenones. Acidic hydrolysis of ketone imines generates the intermediate 1a–1f . -
Ring-Closure Reactions:
Reacting α-(benzo)thiazolyl acetophenones with ethyl orthoformate or acetic anhydride in pyridine produces 3-heteroaryl chromones (2a–2e). Subsequent modifications, such as aminomethylation, introduce the dimethylaminoethyl group . -
Amidation and Salt Formation:
The final step involves coupling the chlorinated benzothiazole with N-(2-(dimethylamino)ethyl)amine, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hoesch Reaction | Resorcinol, heteroaryl acetonitriles | 65–75 |
| Chromone Formation | Ethyl orthoformate, pyridine, reflux | 70–80 |
| Hydrochloride Salt | HCl gas, diethyl ether | 85–90 |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (0.5 mg/mL). Stability studies indicate degradation under alkaline conditions (pH > 9), with a half-life of 48 hours at pH 7.4.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiazole-H), 7.92–7.85 (m, 4H, aromatic-H), 3.72 (t, 2H, N-CH₂), 2.45 (s, 6H, N(CH₃)₂) .
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IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N benzothiazole) .
Mechanism of Action and Pharmacological Applications
Anticancer Activity
The compound inhibits ATR kinase, a key regulator of DNA damage response (DDR), with an IC₅₀ of 0.8 µM in HeLa cells . By disrupting DDR pathways, it induces synthetic lethality in cancer cells deficient in homologous recombination repair (e.g., BRCA-mutated tumors) .
Apoptosis Induction
In vitro studies demonstrate dose-dependent apoptosis in MCF-7 breast cancer cells, with caspase-3 activation observed at 10 µM. Mitochondrial membrane depolarization and cytochrome c release confirm the intrinsic apoptotic pathway.
Comparative Analysis with Analogues
Table 3: Comparison with Related Benzothiazole Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| This Compound | ATR kinase | 0.8 | 12.5 |
| 2-Aminobenzothiazole | Topoisomerase II | 5.2 | 3.1 |
| 6-Nitrobenzothiazole | PARP-1 | 2.4 | 8.9 |
The dimethylaminoethyl group in this compound enhances cellular uptake compared to non-substituted analogues, as evidenced by a 3-fold higher intracellular concentration in HepG2 cells .
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